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Introduction
The integrity of the genome is under constant threat from endogenous and exogenous sources

of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and their

accurate repair is critical for cell survival and the prevention of tumorigenesis. Homologous

recombination (HR) is a high-fidelity DNA repair pathway that utilizes a homologous template to

precisely restore the original DNA sequence. Central to this process is the RAD51

recombinase, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to initiate

the search for homology and strand invasion. The function of RAD51 is tightly regulated by the

breast cancer susceptibility protein 2 (BRCA2). BRCA2 contains eight conserved motifs of

approximately 35 amino acids, known as the BRC repeats, which directly interact with and

modulate RAD51 activity. This technical guide focuses on the fourth BRC repeat (BRC4wt) and

its pivotal role in the homologous recombination pathway.

BRC4wt: A High-Affinity Modulator of RAD51
The eight BRC repeats of BRCA2 exhibit differential binding affinities for RAD51 and have

distinct functions in regulating its activity. BRC4 is characterized as a high-affinity binder of

RAD51 and belongs to a group of BRC repeats (BRC1-4) that primarily interact with free

RAD51.[1][2] This interaction is crucial for preventing RAD51 from non-productively binding to

double-stranded DNA (dsDNA) and for loading it onto ssDNA at the site of a DNA break.[2][3]
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Molecular Mechanism of BRC4wt Action
The interaction between BRC4wt and RAD51 is a key regulatory step in homologous

recombination. BRC4wt modulates RAD51's function through several distinct mechanisms:

Promotion of RAD51 Assembly on ssDNA: BRC4wt facilitates the formation of the RAD51-

ssDNA nucleoprotein filament, which is the active species in the homology search.[3] It

achieves this by stabilizing the ATP-bound state of RAD51 on ssDNA.[3]

Inhibition of RAD51 Binding to dsDNA: By binding to RAD51, BRC4wt prevents its non-

productive association with undamaged dsDNA, thereby ensuring that RAD51 is specifically

targeted to the ssDNA tails of resected DSBs.[3][4]

Inhibition of RAD51's ATPase Activity: BRC4wt inhibits the ssDNA-dependent ATP hydrolysis

by RAD51.[4][5] This is significant because the ATP-bound form of the RAD51-ssDNA

filament is the active form for strand exchange. By preventing ATP hydrolysis, BRC4wt
effectively locks RAD51 in its active conformation on ssDNA.[3]

Mimicry of RAD51 Oligomerization: The crystal structure of the BRC4-RAD51 complex (PDB:

1N0W) reveals that BRC4 mimics the self-association interface of RAD51.[6][7][8] This

molecular mimicry allows BRC4 to disrupt RAD51 oligomerization in solution, keeping

RAD51 in a monomeric state that is competent for loading onto ssDNA by BRCA2.[7]

Quantitative Analysis of BRC4wt-RAD51 Interaction
The affinity of the BRC4wt for RAD51 has been quantified by various biophysical methods.

These studies consistently demonstrate a high-affinity interaction, which is essential for its

biological function.
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Parameter Value Method Reference

Dissociation Constant

(Kd)

BRC4 - RAD51 34 ± 5 nM

Fluorescence

Polarization Assay

(FPA)

[1]

BRC4 - RAD51 1.5 ± 0.7 µM GST Pull-down Assay [5]

BRC4 - ChimRAD51 4 nM

Fluorescence

Polarization (FP)

Assay

[7]

BRC4 - ChimRAD51 6 nM
Isothermal Titration

Calorimetry (ITC)
[7]

Effect on RAD51

ATPase Activity

BRC4
Concentration-

dependent decrease
ATPase Assay [4][5]

Stimulation of DNA

Strand Exchange

BRC4
Concentration-

dependent increase

DNA Strand Exchange

Assay
[3]

Signaling and Logical Pathways
The role of BRC4wt can be visualized within the broader context of the homologous

recombination pathway.
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Figure 1: Overview of the Homologous Recombination Pathway. This diagram illustrates the
key stages of homologous recombination, highlighting the central role of the BRCA2/BRC4wt

complex in mediating the loading of RAD51 onto ssDNA to form the active nucleoprotein
filament.
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Figure 2: Logical Diagram of BRC4wt's Regulatory Effects on RAD51. This diagram
summarizes the dual regulatory functions of BRC4wt on RAD51, inhibiting its non-productive

activities while promoting the formation of the active species required for homologous
recombination.

Experimental Protocols
Detailed methodologies are essential for the reproducible study of the BRC4wt-RAD51

interaction and its functional consequences.

Co-Immunoprecipitation (Co-IP) for BRC4wt-RAD51
Interaction
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This protocol is designed to verify the in vivo or in vitro interaction between BRC4wt and

RAD51.

Materials:

Cell lysate expressing tagged BRC4wt and RAD51

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and

protease inhibitors)

Antibody against the tag on BRC4wt (e.g., anti-FLAG) or against endogenous BRC4

Protein A/G agarose beads

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

Cell Lysis: Lyse cells in IP Lysis Buffer on ice for 30 minutes.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris.

Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to

reduce non-specific binding.

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a

new tube. Add the primary antibody and incubate for 2-4 hours or overnight at 4°C with

gentle rotation.

Complex Capture: Add fresh protein A/G agarose beads and incubate for another 1-2 hours

at 4°C.

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer.
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Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the

protein complexes.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody

against RAD51.

Cell Lysate Preparation

Pre-clearing with Beads

Incubation with Primary Antibody

Capture with Protein A/G Beads

Washing Steps

Elution of Protein Complex
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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